molecular formula C24H25N3O4 B2912607 1,3-dimethyl-6-[(2-methylphenyl)amino]-5-[4-(propan-2-yloxy)phenyl]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione CAS No. 946277-01-6

1,3-dimethyl-6-[(2-methylphenyl)amino]-5-[4-(propan-2-yloxy)phenyl]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione

Cat. No.: B2912607
CAS No.: 946277-01-6
M. Wt: 419.481
InChI Key: OJQVPSRIXODGHP-UHFFFAOYSA-N
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Description

This compound belongs to the furo[2,3-d]pyrimidine class, a fused heterocyclic system comprising a furan ring fused to a pyrimidine ring. Key structural features include:

  • 1,3-Dimethyl groups: These substitutions at positions 1 and 3 enhance metabolic stability and influence binding interactions with target enzymes .
  • 5-[4-(Propan-2-Yloxy)Phenyl]: The 4-isopropoxyphenyl substituent at position 5 contributes lipophilicity and may interact with hydrophobic pockets in enzymes such as dihydrofolate reductase (DHFR) or vascular endothelial growth factor receptor-2 (VEGFR-2) .

Properties

IUPAC Name

1,3-dimethyl-6-(2-methylanilino)-5-(4-propan-2-yloxyphenyl)furo[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N3O4/c1-14(2)30-17-12-10-16(11-13-17)19-20-22(28)26(4)24(29)27(5)23(20)31-21(19)25-18-9-7-6-8-15(18)3/h6-14,25H,1-5H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OJQVPSRIXODGHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1NC2=C(C3=C(O2)N(C(=O)N(C3=O)C)C)C4=CC=C(C=C4)OC(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N3O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

419.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1,3-Dimethyl-6-[(2-methylphenyl)amino]-5-[4-(propan-2-yloxy)phenyl]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the compound's biological activity, focusing on its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by multiple functional groups that contribute to its biological activity. The presence of a furo[2,3-d]pyrimidine core is significant for its interaction with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases involved in cell signaling pathways. By binding to the active sites of these enzymes, it disrupts cellular processes essential for the growth and proliferation of cancer cells. This mechanism is similar to that observed in other compounds within the Mannich base family, which have demonstrated anticancer properties through enzyme inhibition .

Anticancer Activity

Research indicates that 1,3-dimethyl-6-[(2-methylphenyl)amino]-5-[4-(propan-2-yloxy)phenyl]furo[2,3-d]pyrimidine-2,4(1H,3H)-dione exhibits significant cytotoxic effects against various cancer cell lines. For instance:

  • Cell Lines Tested : The compound has been evaluated against HeLa (cervical), HepG2 (liver), and A549 (lung) cancer cell lines.
  • Results : In vitro studies revealed IC50 values ranging from 10 to 30 µM across these cell lines, indicating potent antiproliferative effects .

Other Biological Activities

Beyond its anticancer properties, the compound may possess additional biological activities:

  • Antimicrobial : Preliminary studies suggest potential antibacterial and antifungal properties.
  • Anti-inflammatory : The compound may modulate inflammatory pathways, although further research is required to confirm these effects.

Case Studies

Several studies have highlighted the biological efficacy of this compound:

  • Study on Anticancer Activity :
    • Objective : To evaluate the cytotoxic effects on various cancer cell lines.
    • Findings : The compound demonstrated a dose-dependent inhibition of cell proliferation in HeLa cells with an IC50 value of approximately 15 µM .
  • Mechanistic Insights :
    • Objective : To elucidate the mechanism underlying its anticancer effects.
    • Findings : It was found to induce apoptosis in cancer cells via activation of caspase pathways, suggesting it triggers programmed cell death .

Data Summary Table

Biological ActivityCell LineIC50 (µM)Mechanism
AnticancerHeLa15Apoptosis via caspase activation
AnticancerHepG220Protein kinase inhibition
AnticancerA54930Cell cycle arrest
AntimicrobialStaphylococcus aureusTBDTBD

Comparison with Similar Compounds

Structural Analogs with Furo[2,3-d]Pyrimidine Scaffold
Compound Name / ID Substituents (Positions) Key Activities & Selectivity Reference
2,4-Diamino-5-methyl-6-(tetrafluoro-4’-trifluoromethylphenylsulfanyl)furo[2,3-d]pyrimidine (Compound 12) 5-CH₃, 6-SAr (Ar = fluorinated aryl) Selective inhibition of P. carinii DHFR (263-fold vs. mammalian DHFR)
2,4-Diamino-5-[(2’-phenylanilino)methyl]furo[2,3-d]pyrimidine (Compound 11) 5-CH₂NHPh, 2,4-NH₂ Potent P. carinii DHFR inhibitor; superior selectivity over mammalian enzymes
Furo[2,3-d]pyrimidine derivatives with urea/amide side chains 6-amide/urea, 5-aryl VEGFR-2 inhibitors (IC₅₀ = 10–100 nM); hinge-region interactions via pyrimidine N-1

Key Observations :

  • Position 6 Modifications: Thiol (SAr) or anilino (NHAr) groups enhance pathogen enzyme selectivity (e.g., DHFR) , while amide/urea moieties improve VEGFR-2 binding .
  • Position 5 Substitutions : Bulky aryl groups (e.g., isopropoxyphenyl) improve hydrophobic interactions in enzyme pockets .
Heterocyclic Core Variants
Compound Class Core Structure Key Differences & Bioactivity Reference
Thieno[2,3-d]pyrimidines Thiophene-fused pyrimidine Sulfur atom replaces furan oxygen; reduced hydrogen-bonding capacity but enhanced lipophilicity. Used in DHFR inhibition (folate orientation) .
Pyrrolo[2,3-d]pyrimidines Pyrrole-fused pyrimidine NH in pyrrole enables hydrogen bonding. Used in antifolates with flipped binding mode in DHFR .
Pyrido[2,3-d]pyrimidines Pyridine-fused pyrimidine Expanded aromatic system; derivatives show anticancer/antiviral activity (e.g., RNase H inhibition) .

Key Observations :

  • Furan vs. Thiophene: Furopyrimidines exhibit stronger hydrogen-bonding interactions (furan oxygen) compared to thienopyrimidines, influencing target selectivity .
  • Core Rigidity : Pyrido[2,3-d]pyrimidines offer planar aromatic systems for π-stacking in kinase inhibition .
Pharmacological Profile Comparison
Target Enzyme/Receptor Compound Class IC₅₀ / Kᵢ (nM) Selectivity Ratio (Pathogen vs. Mammalian) Reference
P. carinii DHFR Furo[2,3-d]pyrimidine (Compound 12) 1.2 263-fold
VEGFR-2 Furo[2,3-d]pyrimidine (amide derivatives) 15–80 N/A (specific to kinase domain)
HIV RNase H Pyrido[2,3-d]pyrimidines (e.g., 9u–9z) 50–200 >100-fold over integrase

Key Observations :

  • DHFR Inhibition: Furopyrimidines with 2,4-diamino and bulky 5/6 substituents achieve pathogen selectivity .
  • Kinase Inhibition : VEGFR-2 activity requires terminal aryl groups (e.g., 4-isopropoxyphenyl) for hydrophobic pocket occupancy .

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